molecular formula C11H8O5 B11885301 (7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid CAS No. 15176-77-9

(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid

Cat. No.: B11885301
CAS No.: 15176-77-9
M. Wt: 220.18 g/mol
InChI Key: XCZKMROBTJUSIZ-UHFFFAOYSA-N
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Description

(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid is a synthetic coumarin derivative of significant interest in medicinal and organic chemistry research. Coumarins are a prominent class of compounds known for a wide spectrum of biological activities. This compound serves as a key synthetic intermediate for the development of novel molecules with potential pharmacological properties. Related coumarin-acetic acid compounds have been utilized as pH-indicator dyes and can be covalently bound to carrier proteins like Bovine Serum Albumin (BSA) for various biochemical applications . Furthermore, the core 7-hydroxycoumarin structure is recognized for its use as a fluorescent probe and photoactive agent in biophysical studies, particularly in investigating interactions with serum proteins . Derivatives based on similar structural frameworks have been extensively explored for their antimicrobial properties, with research involving their conversion into hydrazides, Schiff bases, and thiazolidinone derivatives for biological screening . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15176-77-9

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

2-(7-hydroxy-2-oxochromen-8-yl)acetic acid

InChI

InChI=1S/C11H8O5/c12-8-3-1-6-2-4-10(15)16-11(6)7(8)5-9(13)14/h1-4,12H,5H2,(H,13,14)

InChI Key

XCZKMROBTJUSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)CC(=O)O)O

Origin of Product

United States

Preparation Methods

Table 1: Alkylation Optimization Studies

CatalystSolventYield (%)Purity (%)Reference
K₂CO₃Acetone7892
NaHDMF8589
Cs₂CO₃THF7285

Esterification and Hydrazide Functionalization

Ester derivatives are critical intermediates for further functionalization. Methyl or ethyl esters of this compound are prepared using SOCl₂ or thionyl chloride in methanol/ethanol (Scheme 4).

Key Observations:

  • Esterification Agents: SOCl₂ (2 equiv) in anhydrous MeOH yields 92% methyl ester.

  • Hydrazide Formation: Treatment with hydrazine hydrate (100%) in ethanol produces the hydrazide derivative, a precursor for Schiff bases and heterocycles.

Industrial-Scale Production Strategies

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes.

  • Catalyst Recycling: Amberlyst-15 or ZnCl₂ reused for up to 5 cycles without yield loss.

  • Green Solvents: Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Esterification and Hydrazide Formation

The carboxylic acid group of (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes esterification and subsequent hydrazinolysis to form key intermediates:

  • Methyl ester formation : Reaction with bromoacetic acid ethyl ester yields (7-ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester (82% yield) .

  • Hydrazide synthesis : Treatment of the ethyl ester with hydrazine hydrate produces (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (74–92% yield) .

Schiff Base Formation

The hydrazide intermediate reacts with aromatic aldehydes to form Schiff’s bases. These reactions are catalyzed by glacial acetic acid under reflux:

  • Example: Condensation with benzaldehyde yields [7-(benzylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid benzylidene-hydrazide (74% yield) .

Table 2: Representative Schiff Base Derivatives

Aldehyde SubstituentProduct StructureYieldIR Key Bands (cm⁻¹)Source
Benzaldehyde[7-(Benzylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid hydrazide74%3,418 (NH), 1,712 (C=O lactone)
4-Chlorobenzaldehyde[7-(4-Chlorobenzylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid hydrazide68%1,666 (C=O amide), 1,613 (C=N)

Cyclocondensation Reactions

The hydrazide and Schiff base derivatives undergo cyclocondensation to form heterocyclic systems:

  • Thiazolidin-4-ones : Reaction with 2-mercaptoacetic acid in DMF/ZnCl₂ produces thiazolidinone derivatives (e.g., 4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-7-hydroxy-2H-chromen-2-one) .

  • 1,3,4-Oxadiazoles and 1,2,4-Triazoles : Cyclization with carbon disulfide or potassium isothiocyanate yields oxadiazole and triazole derivatives, respectively .

Table 3: Cyclocondensation Products

Cyclization AgentProduct ClassKey Structural FeatureYieldSource
2-Mercaptoacetic acidThiazolidin-4-ones5-Membered ring with S and N atoms65–78%
Carbon disulfide1,3,4-Oxadiazoles5-Membered oxadiazole ring72%
Potassium isothiocyanate1,2,4-Triazoles5-Membered triazole ring with SH group68%

Functionalization via Substitution

The hydroxyl group at the 7-position participates in nucleophilic substitution:

  • Etherification : Reaction with ethyl bromoacetate introduces ethoxycarbonylmethoxy groups .

  • Glycosylation : Limited data suggest potential for coupling with sugar moieties, though not explicitly reported in the provided sources.

Biological Activity Correlations

While beyond the scope of chemical reactions, synthesized derivatives exhibit:

  • Antimicrobial activity : Schiff bases and thiazolidinones show efficacy against Staphylococcus aureus and Escherichia coli .

  • Anti-inflammatory potential : Thiazolidinone derivatives inhibit carrageenan-induced edema in preclinical models .

Key Reaction Mechanisms

  • Schiff Base Formation :

    • Nucleophilic attack by hydrazide’s NH₂ on the aldehyde carbonyl, followed by dehydration to form the C=N bond .

  • Thiazolidinone Cyclization :

    • Thiol group of 2-mercaptoacetic acid reacts with the hydrazide’s carbonyl, followed by intramolecular cyclization .

Scientific Research Applications

2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the coumarin ring can interact with enzymes and receptors. These interactions can modulate biological processes such as oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of coumarin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Compound Name Substituents Key Biological Activities References
(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid 7-OH, 2-oxo, 8-CH2COOH Hypothesized: Antioxidant, enzyme inhibition (e.g., cyclooxygenase)
[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 4-butyl, 8-methyl, 7-OCH2COOH Likely anti-inflammatory or anticancer (inferred from structural similarity to NM-3)
NM-3 (Isocoumarin derivative) 8-OCH2COOH (exact structure unspecified) Antiangiogenic, synergizes with chemotherapy/radiotherapy
2-[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetic acid 5-OH, 2,2-dimethyl, 4-oxo, 7-OCH2COOH Potential antioxidant or kinase inhibition

Physicochemical Properties

  • Solubility : The acetic acid group in this compound improves aqueous solubility compared to alkyl-substituted analogues (e.g., 4-butyl-8-methyl derivatives), which may enhance oral bioavailability.
  • Electronic Effects : Electron-withdrawing groups (e.g., oxo at position 2) stabilize the lactone ring, while electron-donating substituents (e.g., 7-OH) modulate reactivity in electrophilic substitution reactions .

Biological Activity

(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid, also known as 2-(7-hydroxy-2-oxochromen-8-yl)acetic acid, is a coumarin derivative with notable biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antioxidant, antimicrobial, and anti-inflammatory properties.

The molecular formula of this compound is C11H8O5, with a molecular weight of 220.18 g/mol. It features both hydroxyl and acetic acid functional groups, which contribute to its diverse biological activities.

PropertyValue
CAS Number 15176-77-9
Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
IUPAC Name 2-(7-hydroxy-2-oxochromen-8-yl)acetic acid

Synthesis

The synthesis of this compound typically involves the reaction of 7-hydroxycoumarin with chloroacetic acid in the presence of a base like sodium hydroxide. This reaction is generally performed in ethanol under reflux conditions, allowing for efficient formation of the desired product .

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases.

Case Study:
A study evaluated the antioxidant activity using DPPH and ABTS assays, demonstrating that the compound effectively reduced oxidative stress markers in vitro .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various pathogens.

OrganismInhibition Zone (mm)Concentration Tested (μg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans12100

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro experiments showed that it inhibited the production of pro-inflammatory cytokines in macrophage cell lines.

Mechanism of Action:
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The hydroxyl group facilitates hydrogen bonding, while the coumarin structure allows for interactions with enzymes and receptors involved in oxidative stress and inflammation modulation .

Research Applications

Given its diverse biological activities, this compound has potential applications in several fields:

Chemistry:
Used as a precursor for synthesizing more complex coumarin derivatives.

Medicine:
Investigated for therapeutic applications in cancer treatment and inflammatory diseases.

Industrial Applications:
Utilized in developing fluorescent dyes and sensors due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid?

  • Methodological Answer : Synthesis typically involves coupling reactions or hydrolysis of ester precursors. For example, analogous compounds like [(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are synthesized via alkylation of hydroxyl groups with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) . For the target compound, protection of the 7-hydroxy group during ester formation, followed by deprotection, may be necessary to avoid side reactions.

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., hydroxy, oxo, and acetic acid groups) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and fragmentation patterns. Fraxetin-8-O-glucoside analogs, for instance, are characterized using ESI-MS with m/z accuracy <5 ppm .
  • IR Spectroscopy : Detect functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-protected containers at -20°C under inert gas (N₂ or Ar). Stability studies on similar coumarin derivatives suggest susceptibility to hydrolysis under humid or alkaline conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis is recommended to assess degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related benzopyran derivatives?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Purity : Use orthogonal methods (HPLC, NMR) to confirm >95% purity.
  • Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) and validate against positive controls. For example, cyanoacetic acid derivatives showed variable activity depending on cell line and incubation time .
  • Structural Confirmation : Re-synthesize disputed compounds and compare spectral data with literature .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Esterification : React the acetic acid moiety with alcohols (e.g., methanol, benzyl alcohol) using DCC/DMAP catalysis to explore hydrophobicity effects.
  • Glycosylation : Attach sugar moieties (e.g., β-D-allopyranoside) to the 7-hydroxy group via Koenigs-Knorr reaction, as seen in Fraxetin-8-O-glucoside synthesis .
  • Halogenation : Introduce halogens (e.g., Cl, Br) at the 5-position using electrophilic substitution to modulate electronic properties .

Q. How can metabolic pathways of this compound be tracked in vitro?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹⁴C-labeled analogs (e.g., at the acetic acid side chain) and monitor incorporation into metabolites via LC-MS/MS .
  • Hepatocyte Incubations : Use primary hepatocytes or microsomal fractions to identify phase I/II metabolites. For example, 3-cyanopropionic acid metabolites were quantified using GC-MS after derivatization .

Q. What advanced analytical methods are suitable for detecting trace impurities?

  • Methodological Answer :

  • UHPLC-PDA/QTOF : Achieve ppb-level detection with tandem mass spectrometry. For instance, fraxin analogs were analyzed using a C18 column (1.7 µm particles) and 0.1% formic acid/acetonitrile gradient .
  • Chiral HPLC : Resolve enantiomeric impurities using columns like Chiralpak IG with hexane/isopropanol mobile phases, critical for compounds with stereocenters .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid mouth-to-mouth resuscitation if ingested .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

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